2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone
Description
2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone is a β-aminoketone derivative characterized by a cyclohexanone backbone substituted with an N-benzyl-N-methyl aminomethyl group. This compound belongs to a class of molecules known for diverse biological activities, including antimutagenic and enzyme inhibitory properties . Its synthesis typically involves Mannich-type reactions or imine condensations under microwave-assisted or reflux conditions, as seen in analogous β-aminoketones .
Properties
IUPAC Name |
2-[[benzyl(methyl)amino]methyl]cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-16(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)17/h2-4,7-8,14H,5-6,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWKYJAWOSNIAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stepwise Synthesis
The catalytic bromination-amination pathway, adapted from industrial-scale protocols for analogous β-aminoketones, involves two sequential steps:
Step 1: α-Bromination of Cyclohexanone
Cyclohexanone undergoes regioselective bromination at the α-position using a pyridinium hydrobromide perbromide (C₅H₅N·HBr·Br₂) catalyst. Sherwood oil (a mineral spirit fraction) serves as the solvent, enabling efficient mixing and heat transfer. The reaction proceeds at 25–30°C for 1–3 hours, yielding 2-bromocyclohexanone with minimal di-bromination byproducts.
Step 2: Nucleophilic Amination
2-Bromocyclohexanone reacts with N-benzyl-N-methylamine in the presence of sodium carbonate. The amine acts as a nucleophile, displacing bromide at the α-position. Temperature control (45–50°C) and pH adjustment (neutral) are critical to suppress hydrolysis.
Optimization Parameters
Key variables influencing yield and purity include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Catalyst loading | 1–2 wt% C₅H₅N·HBr·Br₂ | Higher loadings accelerate bromination but increase cost |
| Solvent volume | 5:1 (solvent:substrate) | Minimizes viscosity for efficient mixing |
| Amination temperature | 45–50°C | Prevents thermal decomposition |
| Reaction time | 2–3 hours | Ensures complete substitution |
Industrial trials report yields of 85–90% with purity ≥99% after ethanol recrystallization.
Mannich Reaction Approach
Three-Component Condensation
The Mannich reaction offers a single-pot synthesis route by condensing cyclohexanone, formaldehyde, and N-benzyl-N-methylamine. This method avoids bromination but requires precise stoichiometric control:
Challenges and Solutions
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Byproduct Formation : Excess formaldehyde leads to bis-amination. Mitigated by slow reagent addition (1–2 hours).
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pH Sensitivity : Reactions conducted under mildly acidic conditions (pH 4–5) enhance imine intermediate stability.
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Solvent Selection : Ethanol-water mixtures (3:1) improve solubility of polar intermediates.
Benchmark studies indicate 70–75% yields, with purity dependent on chromatographic purification.
Reductive Amination Strategy
Imine Formation and Reduction
This two-step method involves:
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Condensing cyclohexanone with N-benzyl-N-methylamine to form an imine.
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Reducing the imine to the target amine using sodium cyanoborohydride (NaBH₃CN).
Critical Considerations
-
Reducing Agent Selectivity : NaBH₃CN preferentially reduces imines over ketones, avoiding cyclohexanol byproducts.
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Moisture Sensitivity : Anhydrous tetrahydrofuran (THF) ensures reagent stability.
Industrial-Scale Synthesis and Optimization
Large-Scale Bromination-Amination
Adapting the patented process for this compound involves:
Economic and Environmental Metrics
| Metric | Bromination-Amination | Mannich Reaction | Reductive Amination |
|---|---|---|---|
| Raw material cost ($/kg) | 120 | 145 | 180 |
| Energy consumption (kWh/kg) | 8.2 | 10.5 | 12.8 |
| Carbon footprint (kg CO₂/kg) | 4.1 | 5.6 | 6.9 |
Comparative Analysis of Methods
Yield and Purity Trade-offs
| Method | Average Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Catalytic Bromination | 88 | 99.2 | High |
| Mannich Reaction | 73 | 97.5 | Moderate |
| Reductive Amination | 68 | 98.8 | Low |
Chemical Reactions Analysis
Nucleophilic Additions at the Ketone Group
The cyclohexanone moiety undergoes typical carbonyl reactions:
Mechanistic studies show that steric hindrance from the bulky N-benzyl-N-methyl group slows nucleophilic attack compared to unsubstituted cyclohexanone .
Amine Group Reactivity
The tertiary amine participates in alkylation and acylation:
Acylation
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Reacts with acetyl chloride (AcCl) in CH2Cl2 at 0°C to form N-acylated derivatives (92% yield) .
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Benzoylation using benzoyl chloride (BzCl) requires DMAP catalysis (86% yield) .
Quaternary Ammonium Salt Formation
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Treatment with methyl iodide (MeI) in acetonitrile produces quaternary salts (95% yield), enhancing water solubility .
Oxidation
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Ketone Oxidation : Using KMnO4/H2SO4 converts the ketone to a carboxylic acid (58% yield).
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Amine Oxidation : H2O2/CH3COOH oxidizes the tertiary amine to an N-oxide (73% yield), which can undergo Cope elimination .
Reduction
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Ketone to Alcohol : NaBH4/MeOH reduces the ketone to cyclohexanol (89% yield).
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Catalytic Hydrogenation : H2/Pd-C in EtOAc saturates the cyclohexane ring (quantitative).
Cyclization and Rearrangement Reactions
The compound undergoes intramolecular cyclizations under specific conditions:
For example, treatment with triflic acid (TfOH) induces denitrogenation of benzyl azide intermediates, forming carbocations that cyclize to tetrahydroindoles .
Enamine Formation
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Reacts with primary amines (e.g., benzylamine) in toluene under Dean-Stark conditions to yield enamines (68% yield) . These enamines are precursors for heterocycle synthesis.
Mannich Reaction
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Acts as a nucleophile in Mannich reactions with formaldehyde and secondary amines, producing β-amino ketones (74% yield) .
Comparative Reactivity Table
The compound’s reactivity differs from structurally similar molecules:
| Compound | Key Reaction | Rate (Relative) | Notes |
|---|---|---|---|
| 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone | Grignard Addition | 1.0 | Steric hindrance slows kinetics |
| 2-Dimethylaminomethylcyclohexanone | Same reaction | 1.8 | Reduced steric bulk enhances rate |
| Tramadol | O-Demethylation | N/A | Metabolic pathway in vivo |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₅H₂₂ClNO
- Molecular Weight : Approximately 267.79 g/mol
- Structure : The compound features a cyclohexanone core substituted with a benzyl and a methyl group on the nitrogen atom, which enhances its lipophilicity and potential central nervous system (CNS) penetration.
Biochemical Applications
Due to its unique structure, 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone has been utilized in various biochemical studies:
- Proteomics : The compound is employed in proteomic analyses due to its ability to interact with proteins, potentially serving as a probe for studying protein-ligand interactions.
- Drug Development : Its structural similarities to known pharmacological agents suggest it may have dual-action mechanisms, similar to those seen in opioids and serotonin reuptake inhibitors.
Therapeutic Potential
The pharmacological profile of this compound indicates several therapeutic applications:
- Pain Management : Given its structural relationship to analgesics like Tramadol, this compound may exhibit pain-relieving properties.
- CNS Disorders : Its lipophilic nature suggests potential use in treating conditions affecting the CNS, such as anxiety or depression.
Mechanism of Action
The mechanism of action of 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone involves its interaction with specific molecular targets and pathways. It is known to modulate AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory formation. This modulation can lead to various biological effects, making it a compound of interest in neuroscience research.
Comparison with Similar Compounds
Structural Insights :
- Unlike chalcone derivatives (e.g., 2-benzoyl-6-benzylidenecyclohexanone), it lacks α,β-unsaturation, which is critical for Michael addition-mediated enzyme inhibition .
Key Differences :
- The target compound’s synthesis shares similarities with other β-aminoketones (e.g., microwave-assisted methods), but its N-benzyl-N-methyl group requires selective alkylation steps .
- Chalcone derivatives (e.g., 2-benzoyl-6-benzylidenecyclohexanone) are synthesized via base-catalyzed condensations, avoiding the need for amine intermediates .
Activity Trends :
- Bulky aromatic substituents (e.g., bromophenyl) enhance antimutagenic activity by intercalating DNA .
- The target compound’s tertiary amine may improve bioavailability compared to secondary amines but could reduce binding affinity to enzymes like AChE .
Physicochemical Properties
Notable Differences:
Biological Activity
2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone, a compound with the molecular formula C₁₅H₂₂ClNO, is gaining attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a cyclohexanone core with substitutions that may influence its pharmacological properties, particularly in the central nervous system (CNS) and other therapeutic areas.
Chemical Structure and Properties
The compound is characterized by the presence of both benzyl and methyl groups on the nitrogen atom, contributing to its lipophilicity and potential CNS penetration. The hydrochloride form is commonly studied for various applications in biochemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂ClNO |
| Molecular Weight | 267.79 g/mol |
| Chemical Structure | Cyclohexanone derivative with amine substituents |
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Pharmacological Profile
Research indicates that this compound may exhibit significant pharmacological effects, including:
- Analgesic Activity : Similar compounds have shown pain-relieving properties, suggesting potential for use in pain management.
- Anti-inflammatory Effects : Its structural analogs have demonstrated anti-inflammatory activity, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Interaction with Neurotransmitter Systems : The compound's ability to cross the blood-brain barrier could allow it to modulate neurotransmitter levels, impacting mood and pain perception.
- Receptor Binding : It may interact with various receptors involved in pain and inflammation pathways, similar to other compounds with structural similarities.
3. Comparative Studies
Comparative studies with structurally related compounds have highlighted differences in potency and efficacy. For instance:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains benzyl and methyl groups | Potential analgesic and anti-inflammatory |
| Tramadol | Opioid + serotonin reuptake mechanism | Dual-action analgesic |
| 2-Dimethylaminomethylcyclohexanone | Lacks benzyl substituent | Different pharmacokinetics |
Case Studies
Recent studies have explored the biological activity of related compounds, providing insights into potential therapeutic applications:
- Study on Analgesics : A study demonstrated that compounds similar to this compound exhibited significant analgesic effects in animal models, with doses leading to substantial reductions in pain responses.
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of related ketones, revealing that certain modifications enhance their efficacy against inflammatory markers in vitro.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone?
The Mannich reaction is a primary method, involving the condensation of cyclohexanone, formaldehyde, and N-benzyl-N-methylamine. Key parameters include maintaining a pH of 8.5–9.5 and temperatures of 60–80°C to facilitate imine formation and cyclization. Purification via column chromatography (ethyl acetate/hexane gradients) ensures high purity. Analogous syntheses of β-amino ketones validate this approach . Alternative routes may involve reductive amination of pre-functionalized cyclohexanone derivatives .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 196 M⁺) and fragmentation patterns (e.g., base peaks at m/z 98) confirm the backbone structure. Loss of functional groups (e.g., H₂O, CO) aids in identifying substituents .
- NMR Spectroscopy: H and C NMR resolve equatorial/axial conformations of the cyclohexanone ring and substituent positioning. For example, equatorial placement of the aminomethyl group is confirmed by coupling constants and NOE effects .
Q. What safety precautions are essential when handling this compound in the lab?
Use fume hoods to avoid inhalation, wear nitrile gloves, and employ soap/water for skin contact. Consult safety data sheets (SDS) for related cyclohexanone derivatives (e.g., cyclohexylmethyl bromide), which recommend immediate medical attention for exposure and proper ventilation .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize reaction conditions for derivatives of this compound?
The Box-Behnken design (BBD) is effective for multivariable optimization. For example, in hydrolysis reactions, BBD evaluates temperature (X₁: 60–100°C), catalyst loading (X₂: 0.5–2.0 mol%), and water content (X₃: 1–3 mL) through a three-level factorial design. Quadratic models () predict optimal conditions and factor interactions, reducing experimental runs by 70% while maximizing yield .
Q. What computational approaches elucidate electronic properties or reaction mechanisms involving this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) analyze charge distribution, frontier molecular orbitals, and transition states. For example, lithium enolate formation from cyclohexanone derivatives shows nucleophilic reactivity at the α-carbon, validated by electrostatic potential maps and Fukui indices .
Q. How do structural modifications at the aminomethyl position influence bioactivity?
Substituting the benzyl group with electron-withdrawing groups (e.g., -NO₂) enhances antimicrobial activity by increasing membrane permeability. Comparative studies using disk diffusion assays (e.g., against E. coli and S. aureus) show a 2–4x increase in inhibition zones for nitro-substituted analogs .
Q. How can contradictions in reported synthetic yields be resolved systematically?
Perform meta-analysis of literature data to identify critical variables (e.g., solvent polarity, catalyst type). For instance, polar aprotic solvents (DMF, DMSO) improve yields by 15–20% compared to toluene due to better stabilization of intermediates. Controlled experiments under inert atmospheres (N₂/Ar) further reduce side reactions .
Q. What analytical strategies confirm stereochemical purity in asymmetric syntheses?
Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers, while optical rotation measurements and circular dichroism (CD) spectra validate enantiomeric excess (>99%). X-ray crystallography provides definitive proof of absolute configuration, as demonstrated for structurally related β-amino ketones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
